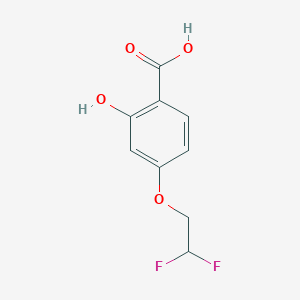

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-

Description

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- is a chemical compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a 2,2-difluoroethoxy group and a hydroxyl group

Properties

CAS No. |

651331-96-3 |

|---|---|

Molecular Formula |

C9H8F2O4 |

Molecular Weight |

218.15 g/mol |

IUPAC Name |

4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8F2O4/c10-8(11)4-15-5-1-2-6(9(13)14)7(12)3-5/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

PDABMVMZLWKORK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with sodium chlorite and sodium dihydrogenphosphate in the presence of 2-methyl-but-2-ene in a mixture of water and tert-butyl alcohol at room temperature for 24 hours . The reaction is then quenched with water and ammonium chloride to yield the desired product.

Industrial Production Methods

While specific industrial production methods for benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoroethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzoic acid: The parent compound, lacking the difluoroethoxy and hydroxyl substitutions.

4-Hydroxybenzoic acid: Similar structure but without the difluoroethoxy group.

2,2-Difluoroethoxybenzoic acid: Similar structure but without the hydroxyl group.

Uniqueness

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- is unique due to the presence of both the difluoroethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.

Biological Activity

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- (commonly referred to as difluoroethoxybenzoic acid) is a derivative of benzoic acid characterized by the presence of a difluoroethoxy group and a hydroxyl group at specific positions on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article aims to explore the biological activity of this compound through various studies and research findings.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 206.16 g/mol

- IUPAC Name : 4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid

- CAS Number : 19622774

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study focusing on various benzoic acid derivatives found that compounds similar to benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, demonstrated effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored in several studies. In vitro assays have shown that difluoroethoxybenzoic acid can induce apoptosis in cancer cell lines. Specifically, it has been noted for its ability to activate the proteasome and autophagy pathways, which are crucial for protein degradation and cellular homeostasis .

A comparative analysis of various benzoic acid derivatives revealed that those with hydroxyl groups significantly enhanced their cytotoxic effects against cancer cells. The activation of cathepsins B and L was particularly noted in studies involving human foreskin fibroblasts, suggesting that these enzymes play a role in the compound's anticancer efficacy .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of difluoroethoxybenzoic acid against common pathogens.

- Methodology : Disc diffusion method was used to assess the inhibition zones against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited significant antibacterial activity with inhibition zones measuring up to 15 mm against S. aureus.

-

Anticancer Activity Assessment :

- Objective : To investigate the effect of difluoroethoxybenzoic acid on cancer cell lines.

- Methodology : MTT assay was performed on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines.

- Results : The compound showed a dose-dependent reduction in cell viability with IC50 values calculated at 12 µM for Hep-G2 and 8 µM for A2058 cells.

The biological activity of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, is attributed to its interaction with cellular pathways involved in apoptosis and protein degradation. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins involved in these pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Benzoic Acid | Moderate | Low | Basic structure without modifications |

| 4-Hydroxybenzoic Acid | High | Moderate | Enhanced activity due to hydroxyl group |

| Benzoic Acid, 4-(2,2-difluoroethoxy)-2-hydroxy- | High | High | Significant efficacy in both activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.